molecular formula C15H13NO B5729264 6-(methoxymethyl)phenanthridine CAS No. 26245-03-4

6-(methoxymethyl)phenanthridine

Cat. No.: B5729264
CAS No.: 26245-03-4
M. Wt: 223.27 g/mol
InChI Key: VMMDBAKTQBPENK-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)phenanthridine is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound. Phenanthridine and its derivatives are known for their significant biological activities, including DNA-binding properties, antitumor, and antiparasitic activities . The addition of a methoxymethyl group at the 6-position of the phenanthridine ring can potentially enhance its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methoxymethyl)phenanthridine can be achieved through various methods. One common approach involves the cyclization of biphenyl-2-carbaldehyde O-acetyl oximes under UV radiation, which affords phenanthridines . Another method includes the use of metal-free 2-isocyanobiaryl-based cyclization reactions .

Industrial Production Methods

Industrial production of phenanthridine derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of photocatalysis and transition metal-free conditions are preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)phenanthridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthridinone derivatives.

    Reduction: Reduction reactions can modify the nitrogen-containing ring, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly at the methoxymethyl group, can lead to the formation of various derivatives with different properties.

Common Reagents and Conditions

Major Products

The major products of these reactions include various phenanthridine derivatives, each with unique chemical and biological properties .

Scientific Research Applications

6-(Methoxymethyl)phenanthridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(methoxymethyl)phenanthridine involves its interaction with DNA through intercalation, where the compound inserts itself between DNA base pairs. This interaction can disrupt DNA replication and transcription, leading to antitumor and antiparasitic effects . The compound may also interact with specific proteins, such as penicillin-binding proteins, affecting bacterial cell wall synthesis .

Properties

IUPAC Name

6-(methoxymethyl)phenanthridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-17-10-15-13-8-3-2-6-11(13)12-7-4-5-9-14(12)16-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMDBAKTQBPENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971705
Record name 6-(Methoxymethyl)phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26245-03-4, 5627-93-0
Record name 6-(Methoxymethyl)phenanthridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26245-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methoxymethyl)phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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